7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol
Description
7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol is a quinolin-8-ol derivative featuring a substituted methyl group at the 7-position of the quinoline core. The substituent consists of a 4-fluorophenyl group and a piperidin-1-yl moiety connected via a central carbon atom. This structure combines the metal-chelating properties of the 8-hydroxyquinoline scaffold with the lipophilic and steric effects imparted by the fluorophenyl and piperidine groups.
Properties
IUPAC Name |
7-[(4-fluorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPJBCDXUEGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then reacted with 8-hydroxyquinoline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. In vitro studies have demonstrated that quinoline derivatives can effectively target cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Studies have indicated that quinoline derivatives can possess broad-spectrum antimicrobial properties, making them suitable candidates for the development of new antibiotics . Research into the specific activity of this compound against various pathogens is ongoing.
Neurological Applications
The piperidine moiety in the compound hints at possible neuropharmacological effects. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders such as depression and anxiety. Preliminary studies suggest that derivatives may modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This aspect opens avenues for research into the compound's efficacy in treating mental health disorders.
Case Study 1: Inhibition of Tyrosinase Activity
A recent study investigated the inhibitory effects of related quinoline compounds on tyrosinase, an enzyme critical in melanin biosynthesis. The results demonstrated that certain derivatives could inhibit tyrosinase activity effectively, showing promise as anti-melanogenic agents for skin-related conditions . This study underscores the potential utility of this compound in dermatological applications.
Case Study 2: Anticancer Screening
Another significant investigation involved screening various quinoline derivatives for anticancer activity against breast cancer cell lines. The study found that specific modifications to the quinoline structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This finding suggests that optimizing the structure of this compound could lead to more potent anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Broad-spectrum activity | |
| Neuropharmacological | Modulation of neurotransmitters |
Table 2: In Vitro Efficacy Against Cancer Cell Lines
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial death .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : Piperidine/pyridine hybrids (e.g., Compound 28, ) melt at 163–165°C, while piperazine derivatives () generally have lower melting points due to reduced crystallinity .
- Solubility : The 4-fluorophenyl group in the target compound likely reduces aqueous solubility compared to hydroxyl- or carboxyl-substituted analogs (e.g., ) .
Biological Activity
7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound comprises a quinoline core with a piperidine and a fluorophenyl substituent. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing 4-fluorobenzaldehyde and 8-hydroxyquinoline under controlled conditions to yield the desired product.
Synthetic Route Overview
| Step | Reaction Description |
|---|---|
| 1 | Reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate. |
| 2 | Reaction of the intermediate with 8-hydroxyquinoline to produce the final compound. |
| 3 | Purification through recrystallization or chromatography to enhance yield and purity. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in DNA synthesis, such as bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, its structure allows it to interact with various receptors and enzymes, potentially influencing multiple biological pathways.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. Specifically, it has been shown to inhibit the growth of certain bacteria, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Research into the anticancer properties of this compound has yielded promising results. In vitro studies have indicated that it can induce apoptosis in cancer cells, likely through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies and Research Findings
A notable study evaluated the compound's effectiveness against various cancer cell lines. The findings revealed that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Inhibition Concentrations : IC50 values ranged from 5 µM to 15 µM across different cell lines.
The compound demonstrated greater efficacy compared to standard chemotherapeutics in some cases, suggesting its potential as a novel therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Quinoline | Broad spectrum antimicrobial | Parent structure with diverse derivatives |
| 8-Hydroxyquinoline | Antimicrobial | Known for its ability to chelate metals |
| 4-Fluoroquinoline | Antiviral and antibacterial | Similar structure but different substituents |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-[(4-fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the quinolin-8-ol core via cyclization of substituted aniline derivatives under acidic conditions.
- Step 2 : Introduction of the (4-fluorophenyl)(piperidin-1-yl)methyl group via nucleophilic substitution or Mannich-type reactions. For example, a piperidine derivative is condensed with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the methyl bridge .
- Optimization : Temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical. Purification via column chromatography (eluent: CHCl₃/MeOH 95:5) or recrystallization improves yield (reported yields: 16–68% in analogous compounds) .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, such as the dihedral angle between the quinoline and 4-fluorophenyl groups (e.g., 45–60° in similar structures) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₂₁H₂₀FN₂O: 342.16 g/mol) .
Q. What are the key physicochemical properties relevant to its stability in biological assays?
- Answer :
- Solubility : Low aqueous solubility (logP ~4.3) necessitates DMSO or ethanol as solvents for in vitro studies .
- Stability : Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere (N₂) at –20°C is recommended .
- pKa : The quinolin-8-ol hydroxyl group has a pKa ~9.5, influencing ionization in physiological pH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?
- Answer :
- Substituent Modulation : Replacing the 4-fluorophenyl group with chlorophenyl or methyl groups alters hydrophobicity and receptor binding. For example, 4-chlorophenyl analogues show enhanced antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for 4-fluorophenyl) .
- Piperidine Modifications : N-methylation or ring expansion to morpholine affects conformational flexibility and target engagement (e.g., dopamine receptor affinity in related quinolines) .
- Data-Driven Design : Computational QSAR models correlate electronic parameters (e.g., Hammett σ values) with biological activity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., doxorubicin for cytotoxicity assays) to minimize variability .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to measure binding kinetics .
- Meta-Analysis : Compare datasets across studies, accounting for differences in solvent concentration (e.g., DMSO >1% may artifactually inhibit targets) .
Q. How can computational modeling predict its interaction with neurological targets like dopamine receptors?
- Answer :
- Molecular Docking : Simulate binding to D2/D3 receptor active sites (PDB: 6CM4). The quinoline core and piperidine group form hydrogen bonds with Asp114 and π-π interactions with Phe346 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates robust binding .
- Free Energy Calculations : MM-GBSA predicts binding affinity (ΔG ≤ –8 kcal/mol correlates with nM activity) .
Q. What methodologies assess metabolic stability and potential toxicity in preclinical development?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS (t₁/₂ <30 min suggests rapid clearance) .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) detect electrophilic intermediates .
- Cytotoxicity Profiling : MTT assays in HepG2 cells (IC₅₀ >50 µM indicates low hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
